Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16773395
InChI: InChI=1S/C13H15NO5/c1-13(17)7-14(19-8-13)11(15)9-5-3-4-6-10(9)12(16)18-2/h3-6,17H,7-8H2,1-2H3
SMILES:
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate

CAS No.:

Cat. No.: VC16773395

Molecular Formula: C13H15NO5

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate -

Specification

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
IUPAC Name methyl 2-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)benzoate
Standard InChI InChI=1S/C13H15NO5/c1-13(17)7-14(19-8-13)11(15)9-5-3-4-6-10(9)12(16)18-2/h3-6,17H,7-8H2,1-2H3
Standard InChI Key YNLMJEPXHLXGRQ-UHFFFAOYSA-N
Canonical SMILES CC1(CN(OC1)C(=O)C2=CC=CC=C2C(=O)OC)O

Introduction

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate, also referred to by its systematic IUPAC name, is a specialized organic compound with applications in synthetic chemistry and potential pharmaceutical relevance. This compound belongs to the class of isoxazolidine derivatives and features a benzoate ester moiety. It has been studied for its structural properties and potential bioactivity.

Physical Characteristics

PropertyValueSource
Molecular Weight265.26 g/mol
Melting PointNot reported-
SolubilityLikely soluble in organic solvents due to ester functionality
Optical ActivityChiral compound with (S)-configuration at the isoxazolidine ring

Synthesis

The synthesis of methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate typically involves cyclization reactions that form the isoxazolidine ring structure, followed by esterification at the benzoic acid moiety:

  • Key steps include:

    • Formation of the isoxazolidine ring through cyclization of precursors such as hydroxylamines and alkenes.

    • Introduction of the methyl ester group via esterification using methanol and acidic catalysts.

  • Reaction conditions:

    • Mild temperatures to preserve the stereochemistry at the chiral center.

    • Use of organic solvents for optimal yields.

Applications and Potential Uses

  • Pharmaceutical Applications:

    • Isoxazolidines are known for their bioactivity, including antimicrobial and anti-inflammatory properties, making this compound a candidate for drug development studies .

  • Synthetic Chemistry:

    • The compound serves as an intermediate in synthesizing more complex molecules due to its reactive functional groups (hydroxyl, ester, and carbonyl).

Structural Analysis

The structure of methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate has been elucidated using advanced spectroscopic techniques:

  • NMR Spectroscopy:

    • Proton (1H^1H) NMR reveals signals corresponding to aromatic hydrogens, hydroxyl groups, and methyl groups.

    • Carbon (13C^13C) NMR highlights the carbonyl carbons of the ester and amide groups.

  • IR Spectroscopy:

    • Strong absorption bands for carbonyl (C=OC=O) stretching near 1720 cm1^{-1}.

    • Hydroxyl (OHO-H) stretching vibrations around 3200–3500 cm1^{-1}.

  • Chirality:

    • The compound exists in an (S)-configuration, as confirmed by optical rotation measurements and stereochemical analysis .

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